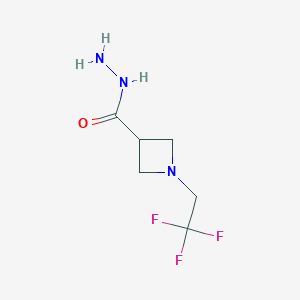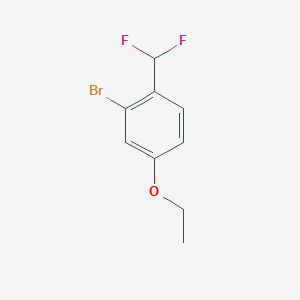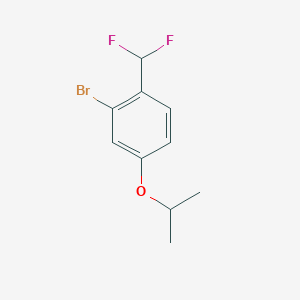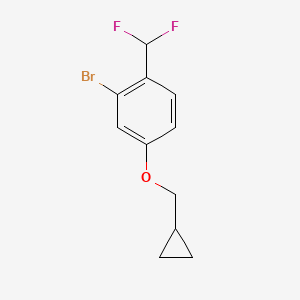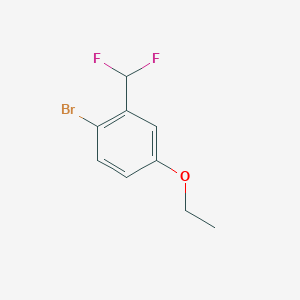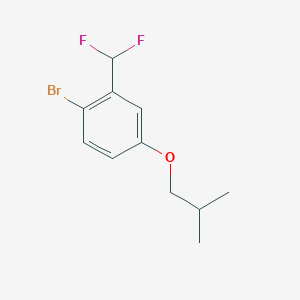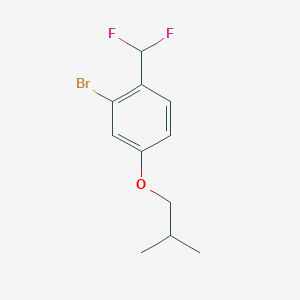
2-Bromo-1-(difluoromethyl)-4-isobutoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(difluoromethyl)-4-isobutoxybenzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and an isobutoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(difluoromethyl)-4-isobutoxybenzene can be achieved through several synthetic routes. One common method involves the bromination of 1-(difluoromethyl)-4-isobutoxybenzene. This reaction typically uses bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(difluoromethyl)-4-isobutoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups, through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions are often performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include 1-(difluoromethyl)-4-isobutoxybenzene derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups such as carboxylic acids or ketones.
Reduction Reactions: Products include 1-(methyl)-4-isobutoxybenzene derivatives.
Scientific Research Applications
2-Bromo-1-(difluoromethyl)-4-isobutoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in various organic synthesis reactions.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals and agrochemicals. Its ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-isobutoxybenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine atom, difluoromethyl group, and isobutoxy group. These functional groups can participate in various interactions, such as nucleophilic substitution and electrophilic addition, to form new chemical bonds.
In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, while the isobutoxy group can influence its solubility and bioavailability. The exact pathways involved in the compound’s biological activity are the subject of ongoing research.
Comparison with Similar Compounds
2-Bromo-1-(difluoromethyl)-4-isobutoxybenzene can be compared with other similar compounds, such as:
2-Bromo-1-(trifluoromethyl)-4-isobutoxybenzene: This compound has a trifluoromethyl group instead of a difluoromethyl group. The additional fluorine atom can influence the compound’s reactivity and biological activity.
2-Bromo-1-(difluoromethyl)-4-methoxybenzene: This compound has a methoxy group instead of an isobutoxy group. The smaller size of the methoxy group can affect the compound’s steric properties and reactivity.
2-Chloro-1-(difluoromethyl)-4-isobutoxybenzene: This compound has a chlorine atom instead of a bromine atom. The different halogen can influence the compound’s reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-4-(2-methylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF2O/c1-7(2)6-15-8-3-4-9(11(13)14)10(12)5-8/h3-5,7,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWULMKDVKCDMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
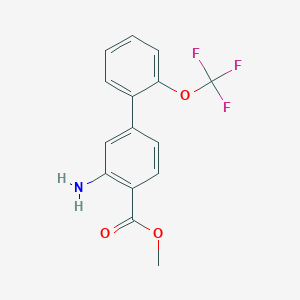
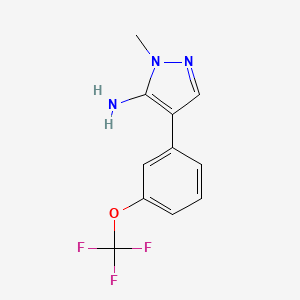
![Methyl 2-(3-amino-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168065.png)
![Methyl 2-(3-amino-3'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168071.png)
![Methyl 2-(3-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168072.png)
![Methyl 2-(3-amino-3'-methoxy-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168078.png)
![Methyl 2-(3-amino-3'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168090.png)
![Methyl 2-(3-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168096.png)
